molecular formula C17H19Cl2N5O B12702273 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-chlorophenyl)-1-piperazinyl)-7-methyl-,monohydrochloride CAS No. 122113-34-2

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-chlorophenyl)-1-piperazinyl)-7-methyl-,monohydrochloride

Cat. No.: B12702273
CAS No.: 122113-34-2
M. Wt: 380.3 g/mol
InChI Key: QPYHNXOHUDITEC-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-chlorophenyl)-1-piperazinyl)-7-methyl-,monohydrochloride is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions. Common starting materials include pyrrole and pyrimidine derivatives, which undergo cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases due to their bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features.

    Pyrimidinone Derivatives: Compounds with a pyrimidinone core structure.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

Properties

CAS No.

122113-34-2

Molecular Formula

C17H19Cl2N5O

Molecular Weight

380.3 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C17H18ClN5O.ClH/c1-21-15(24)10-12-11-19-17(20-16(12)21)23-8-6-22(7-9-23)14-4-2-13(18)3-5-14;/h2-5,11H,6-10H2,1H3;1H

InChI Key

QPYHNXOHUDITEC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCN(CC3)C4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

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